6-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one
説明
The compound 6-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic molecule featuring a dihydropyrimidin-4-one core substituted with a cyclopropyl group, a piperidinylmethyl linker, and a methyl group. The cyclopropyl moiety may enhance metabolic stability compared to larger alkyl groups (e.g., cyclohexyl), while the piperidine ring could facilitate interactions with central nervous system (CNS) receptors due to its common presence in neuroactive compounds .
特性
IUPAC Name |
6-cyclopropyl-3-[[1-(1-methyl-6-oxopyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-21-11-20-16(9-17(21)24)22-6-4-13(5-7-22)10-23-12-19-15(8-18(23)25)14-2-3-14/h8-9,11-14H,2-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJCGRLWOMMUFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)N2CCC(CC2)CN3C=NC(=CC3=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 6-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one is a member of the dihydropyrimidinone class, which has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological activity, including pharmacological properties and potential therapeutic applications.
Structural Characteristics
This compound features a complex structure that includes:
- A dihydropyrimidinone core, known for its ability to interact with various biological targets.
- A piperidine moiety that enhances its lipophilicity and potential for central nervous system penetration.
- A cyclopropyl substituent that may contribute to its unique pharmacological profile.
1. Anticancer Properties
Research has indicated that derivatives of dihydropyrimidinones exhibit significant anticancer activity. For instance, studies have shown that compounds within this class can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways .
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes related to various diseases:
- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating neurodegenerative diseases such as Alzheimer's. Compounds similar to the target compound have demonstrated promising AChE inhibitory activity with IC50 values in the micromolar range .
- Urease Inhibition : Urease inhibitors are valuable in treating infections caused by urease-producing bacteria. Studies have reported that dihydropyrimidinones can act as effective urease inhibitors, showcasing their potential in antibacterial applications .
3. Antimicrobial Activity
The biological activity of this compound extends to antimicrobial effects. Dihydropyrimidinones have been tested against various bacterial strains, showing significant inhibitory effects. The structure-function relationship suggests that modifications to the piperidine or cyclopropyl groups can enhance antimicrobial potency .
Case Studies and Research Findings
The mechanisms through which this compound exerts its biological effects include:
- Receptor Binding : The piperidine moiety facilitates binding to neurotransmitter receptors, potentially influencing neurological pathways.
- Enzyme Interaction : The structural features allow for effective interaction with target enzymes, leading to inhibition and subsequent therapeutic effects.
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural uniqueness lies in its combination of a dihydropyrimidinone core, cyclopropyl group, and piperidine linker. Below is a comparative analysis with structurally related compounds:
Table 1: Key Structural Features and Implications
Pharmacokinetic and Pharmacodynamic Considerations
- Metabolic Stability: The cyclopropyl group in the target compound likely reduces susceptibility to cytochrome P450-mediated oxidation compared to bulkier substituents like cyclohexyl (e.g., ’s cyclohexyl/cyclohexylamino derivatives) .
- Solubility : The absence of polar groups (e.g., tetrazolyl in 4i or thioxo in 4j) may reduce aqueous solubility but improve blood-brain barrier penetration .
- Target Engagement : Piperidine-containing analogues (e.g., ’s fluorobenzisoxazole derivatives) are often optimized for CNS targets, suggesting the target compound may share similar applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
